

# identifying substances that interfere with bilirubin assays

Author: BenchChem Technical Support Team. Date: December 2025



# **Technical Support Center: Bilirubin Assays**

Welcome to the Technical Support Center for **Bilirubin** Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand substances that can interfere with **bilirubin** measurements.

# Frequently Asked Questions (FAQs)

Q1: What are the most common substances that interfere with bilirubin assays?

A1: The most common endogenous interfering substances are hemoglobin (hemolysis), lipids (lipemia), and high concentrations of **bilirubin** itself (icterus).[1] Exogenous substances, including certain drugs and compounds like ascorbic acid, can also significantly interfere with **bilirubin** measurements.[2][3]

Q2: How do these substances interfere with bilirubin assays?

A2: Interference can occur through two primary mechanisms:

- Spectral Interference: The interfering substance absorbs light at the same wavelength used to measure **bilirubin**, leading to falsely elevated or decreased results.[1][4] Hemoglobin, for instance, has high absorbance in the same spectral range as **bilirubin**.[4][5]
- Chemical Interference: The interfering substance chemically reacts with the assay reagents, altering the final measurement.[1] For example, ascorbic acid can interfere with the diazo



reaction commonly used in bilirubin assays.[3]

Q3: Is the degree of interference the same for all **bilirubin** assay methods?

A3: No, the effect of interfering substances is highly method-dependent.[1] Different assay principles (e.g., Jendrassik-Grof, Diazo with Sulphanilic Acid) and instrument platforms will have varying susceptibility to specific interferents. It is crucial to validate interference for the specific method used in your laboratory.

Q4: My sample is hemolyzed. Can I still obtain an accurate bilirubin result?

A4: It depends on the level of hemolysis and the specific assay being used. Hemolysis can cause both positive and negative interference depending on the **bilirubin** and hemoglobin concentrations.[6] For some methods, even low levels of hemolysis can significantly impact results, leading to the recommendation of sample rejection. It is generally advised to use a fresh, non-hemolyzed sample for the most accurate results.[4]

Q5: How can I minimize the impact of lipemia on my **bilirubin** results?

A5: Lipemia, or the presence of excess lipids, can cause turbidity and light scattering, leading to inaccurate readings.[1][7] To mitigate this, high-speed centrifugation or ultracentrifugation can be employed to separate the lipids from the serum or plasma before analysis.[8]

Q6: A drug I am developing appears to be interfering with **bilirubin** assays. What should I do?

A6: Drug interference is a critical consideration during drug development. It is essential to perform a systematic interference study to quantify the effect of the drug and its metabolites on the **bilirubin** assay. This typically involves spiking the drug into serum samples at various concentrations and measuring the deviation from the expected **bilirubin** value. The CLSI EP07 guideline provides a standardized approach for these studies.[9][10]

# Troubleshooting Guides Issue: Unexpectedly high or low bilirubin readings

This guide will help you identify the potential cause of inaccurate **bilirubin** results.

Troubleshooting workflow for inaccurate **bilirubin** results.



## **Quantitative Data on Interference**

The following tables summarize the quantitative effects of common interfering substances on **bilirubin** assays. The data is compiled from various studies and demonstrates the method-dependent nature of interference.

Table 1: Effect of Hemolysis on Total Bilirubin Assays

| Hemoglobin<br>Concentration<br>(mg/dL) | Assay<br>Method/Instrument | Observed<br>Interference (%<br>Bias)                                           | Reference |
|----------------------------------------|----------------------------|--------------------------------------------------------------------------------|-----------|
| 30 - 180                               | Diazo Method               | False increase in total<br>bilirubin, false<br>decrease in direct<br>bilirubin | [11]      |
| >31                                    | Not specified              | > -10%                                                                         | [12]      |
| 500                                    | QMS Amikacin Assay         | Interference detected                                                          | [13]      |

Table 2: Effect of Lipemia on Bilirubin Assays

| Triglyceride<br>Concentration<br>(mg/dL) | Analyte          | Observed<br>Interference (%<br>Bias) | Reference |
|------------------------------------------|------------------|--------------------------------------|-----------|
| 400 (mild)                               | Total Bilirubin  | Positive                             | [14][15]  |
| 400 (mild)                               | Direct Bilirubin | Negative                             | [14][15]  |
| 1000 (moderate)                          | Total Bilirubin  | Positive                             | [14][15]  |
| 1000 (moderate)                          | Direct Bilirubin | Negative                             | [14][15]  |
| 2000 (severe)                            | Total Bilirubin  | Positive                             | [14][15]  |
| 2000 (severe)                            | Direct Bilirubin | Positive                             | [14][15]  |
| 170 - 3500                               | Total Bilirubin  | False decrease                       | [11]      |



Table 3: Effect of Ascorbic Acid on Total Bilirubin Assays

| Ascorbic Acid<br>Intake    | Time Post-<br>Intake | Assay Method    | Observed<br>Interference            | Reference |
|----------------------------|----------------------|-----------------|-------------------------------------|-----------|
| ≥ 1 g/day for 1<br>week    | Up to 12 hours       | Jendrassik-Grof | Physiological decrease              | [16]      |
| 0.25 - 4.0 g for 1<br>week | 4 and 12 hours       | Not specified   | Inhibition of total bilirubin tests | [16][17]  |

Table 4: Common Drugs Reported to Interfere with Bilirubin Measurement

| Drug Class          | Specific Drugs                               | Effect on Bilirubin  |
|---------------------|----------------------------------------------|----------------------|
| Antibiotics         | Rifampin, Penicillin,<br>Sulfonamides        | Increase or Decrease |
| Steroids            | Anabolic steroids                            | Increase             |
| NSAIDs              | Salicylates                                  | Increase or Decrease |
| Diuretics           | Various                                      | Increase             |
| Oral Contraceptives | Ethinyl estradiol                            | Increase             |
| Anticonvulsants     | Phenytoin, Valproic acid                     | Increase             |
| Others              | Allopurinol, Methotrexate,<br>Chlorpromazine | Increase             |

This is not an exhaustive list. Always consult the drug's prescribing information and the assay's package insert.[2][18][19][20][21]

# **Experimental Protocols**

Protocol for Evaluating Interference in Bilirubin Assays (Based on CLSI EP07 Guidelines)







This protocol provides a general framework for screening and quantifying the effects of potential interferents.

General workflow for interference testing.

#### **Detailed Methodologies:**

- Preparation of Baseline Sample Pool:
  - Collect serum or plasma from healthy donors.
  - Pool the samples and mix thoroughly.
  - Measure the baseline bilirubin concentration using your established assay. It is
    recommended to test at least two different bilirubin concentrations (e.g., one near the
    lower and one near the upper end of the normal range).
- Preparation of Interferent Stock Solution:
  - Hemolysis: Prepare a hemolysate by freezing and thawing a washed red blood cell suspension. The hemoglobin concentration of the hemolysate should be measured.
  - Lipemia: Use a commercially available lipid emulsion (e.g., Intralipid) as the interferent stock.
  - Drugs: Dissolve the drug substance in a suitable solvent (e.g., water, DMSO, ethanol) to create a high-concentration stock solution. The final concentration of the solvent in the test samples should be kept to a minimum to avoid solvent-specific effects.
- Spiking Procedure:
  - Prepare a series of dilutions of the interferent stock solution.
  - Add a small, fixed volume of each interferent dilution to aliquots of the baseline sample pool to create the 'Test Samples'.
  - For the 'Control Samples', add the same volume of the solvent used to prepare the interferent stock to aliquots of the baseline sample pool. This accounts for any dilutional



effects.

- Measurement and Analysis:
  - Analyze each 'Test Sample' and 'Control Sample' for bilirubin concentration according to your standard laboratory procedure. It is recommended to run each sample in triplicate.
  - Calculate the mean **bilirubin** concentration for each set of replicates.
  - Calculate the percentage bias at each interferent concentration using the formula: % Bias
     = [(Mean of Test Sample) (Mean of Control Sample)] / (Mean of Control Sample) \* 100
  - Determine if the interference is statistically and clinically significant based on your laboratory's established acceptance criteria (e.g., a bias of >10% may be considered significant).[14][15]

By following these guidelines, researchers and drug development professionals can systematically identify and quantify the impact of interfering substances on their **bilirubin** assays, ensuring the accuracy and reliability of their experimental data. For more detailed procedures, refer to the CLSI EP07 and EP37 guidelines.[9][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. eclinpath.com [eclinpath.com]
- 2. hsc.wvu.edu [hsc.wvu.edu]
- 3. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 4. clinicallab.com [clinicallab.com]
- 5. Methods for Hemolysis Interference Study in Laboratory Medicine A Critical Review -PMC [pmc.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 6. Evaluation of bilirubin concentration in hemolysed samples, is it really impossible? The altitude-curve cartography approach to interfered assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 10. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry The ANSI Blog [blog.ansi.org]
- 11. labtest.com.br [labtest.com.br]
- 12. researchgate.net [researchgate.net]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ascorbic acid interference in the measurement of serum biochemical parameters: in vivo and in vitro studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medindia.net [medindia.net]
- 19. droracle.ai [droracle.ai]
- 20. Drug interference with biochemical laboratory tests PMC [pmc.ncbi.nlm.nih.gov]
- 21. gpnotebook.com [gpnotebook.com]
- To cite this document: BenchChem. [identifying substances that interfere with bilirubin assays]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3431926#identifying-substances-that-interfere-with-bilirubin-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com